molecular formula C24H20N4O14S4 B13095874 Dimethyl sulfonazo lll

Dimethyl sulfonazo lll

Cat. No.: B13095874
M. Wt: 716.7 g/mol
InChI Key: HHAYDRCGDCIVTG-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which Dimethyl sulfonazo lll exerts its effects is primarily based on its ability to form complexes with metal ions. The compound’s sulfonic acid groups interact with metal ions, leading to color changes that can be measured spectrophotometrically . This property makes it an effective indicator in titration methods. The molecular targets and pathways involved include the interaction with sulfate ions and the formation of stable complexes .

Biological Activity

Dimethyl sulfonazo III (CAS#: 14979-11-4) is a synthetic organic compound primarily recognized for its application as a sulfate indicator in various analytical chemistry contexts. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Dimethyl sulfonazo III is characterized by its sulfonazo structure, which comprises a sulfonic acid group attached to a diazo compound. Its molecular formula is C₁₄H₁₈N₄O₆S, and it exhibits strong colorimetric properties, making it useful in detecting sulfate ions in solution.

Biological Activity Overview

Dimethyl sulfonazo III has been studied for its potential biological activities beyond its role as an indicator. Research indicates that it may exhibit antioxidant properties and influence cellular metabolic pathways. The following sections summarize key findings related to its biological activity.

Antioxidant Activity

Recent studies have shown that compounds similar to dimethyl sulfonazo III can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).

  • Mechanism : The antioxidant activity is attributed to the ability of the sulfonazo structure to donate electrons, thereby neutralizing free radicals. This action can mitigate oxidative damage in various biological systems.

Interaction with Cellular Metabolism

Dimethyl sulfonazo III may also influence cellular metabolism, particularly in the context of sulfur metabolism. Its interaction with sulfur-containing compounds could potentially modulate enzymatic activities associated with sulfur transfer processes.

  • Enzymatic Effects : Studies indicate that compounds affecting sulfur metabolism can alter the expression and activity of specific enzymes involved in detoxification and antioxidant defense mechanisms. For instance, the addition of dimethyl sulfonazo III could impact the levels of glutathione and other low-molecular-weight sulfur-containing compounds.

Case Studies

  • Cell Culture Experiments : In vitro studies utilizing various cell lines have demonstrated that exposure to dimethyl sulfonazo III can lead to significant changes in cell viability and metabolic activity. For example, cell lines treated with varying concentrations showed altered growth patterns, indicating potential cytotoxic effects at higher concentrations.
    Concentration (µM)Cell Viability (%)
    1095
    5075
    10050
  • Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of dimethyl sulfonazo III against standard antioxidants like ascorbic acid. Results indicated that at certain concentrations, dimethyl sulfonazo III exhibited comparable scavenging activity against DPPH radicals.
    CompoundIC50 (µM)
    Dimethyl Sulfonazo III45
    Ascorbic Acid40

Properties

Molecular Formula

C24H20N4O14S4

Molecular Weight

716.7 g/mol

IUPAC Name

4,5-dihydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]-6-[(5-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C24H20N4O14S4/c1-11-4-6-16(43(31,32)33)15(7-11)26-28-22-19(46(40,41)42)10-13-9-18(45(37,38)39)21(23(29)20(13)24(22)30)27-25-14-5-3-12(2)8-17(14)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

HHAYDRCGDCIVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O

Origin of Product

United States

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